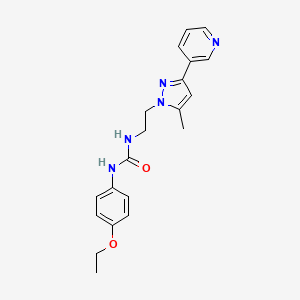

1-(4-ethoxyphenyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea

Description

1-(4-ethoxyphenyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea is an organic compound that features a complex structure with multiple functional groups

Properties

IUPAC Name |

1-(4-ethoxyphenyl)-3-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2/c1-3-27-18-8-6-17(7-9-18)23-20(26)22-11-12-25-15(2)13-19(24-25)16-5-4-10-21-14-16/h4-10,13-14H,3,11-12H2,1-2H3,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMUEDTXJPPAEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NCCN2C(=CC(=N2)C3=CN=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxyphenyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

Step 1: Preparation of 4-ethoxyaniline by ethoxylation of aniline.

Step 2: Synthesis of 5-methyl-3-(pyridin-3-yl)-1H-pyrazole through cyclization reactions involving appropriate precursors.

Step 3: Coupling of 4-ethoxyaniline with 5-methyl-3-(pyridin-3-yl)-1H-pyrazole using a urea-forming reagent under controlled conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as flow chemistry and microreactor systems can be employed to achieve efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxyphenyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-ethoxyphenyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

- 1-(4-methoxyphenyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea

- 1-(4-ethoxyphenyl)-3-(2-(5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea

Uniqueness

1-(4-ethoxyphenyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea is unique due to its specific substitution pattern and the presence of both ethoxy and pyrazole groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

1-(4-ethoxyphenyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

- Preparation of 4-Ethoxyaniline : Ethoxylation of aniline.

- Synthesis of 5-Methyl-3-(Pyridin-3-yl)-1H-Pyrazole : Achieved through cyclization reactions.

- Coupling Reaction : The final product is formed by coupling 4-ethoxyaniline with the pyrazole using a urea-forming reagent under controlled conditions.

Antimicrobial Properties

Recent studies have shown that compounds with similar structures exhibit antimicrobial activity. For instance, pyrazolyl-ureas have been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating moderate activity with minimum inhibitory concentrations (MICs) around 250 μg/mL .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been explored through its ability to inhibit cytokine production. In particular, it may act on pathways involving p38 MAPK, which is crucial for inflammatory responses. For example, related compounds have shown IC50 values in the nanomolar range against p38 MAPK .

The mechanism of action for this compound involves interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to biological effects such as inhibition of inflammatory pathways or antimicrobial action.

Case Studies

- Study on Inhibition of Neutrophil Migration : Compounds similar to this urea were tested for their ability to inhibit IL-8 induced neutrophil chemotaxis, revealing IC50 values ranging from 10 nM to 55 nM for various derivatives .

- Evaluation of Cytokine Inhibition : In a model involving LPS-stimulated THP-1 cells, compounds exhibited significant inhibition of TNFα production, indicating potential therapeutic applications in inflammatory diseases .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 1-(4-Methoxyphenyl)-3-(2-(5-Methyl-3-(pyridin-3-Yl)-1H-Pyrazol-1-Yl)Ethyl)Urea | Structure | Moderate antibacterial |

| 1-(4-Ethoxyphenyl)-3-(2-(5-Methyl-3-(Pyridin-2-Yl)-1H-Pyrazol-1-Yl)Ethyl)Urea | Structure | Significant anti-inflammatory |

Q & A

Basic: What are the optimal synthetic routes for 1-(4-ethoxyphenyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Pyrazole Ring Formation : Cyclocondensation of hydrazine derivatives with β-diketones or enol ethers under acidic/basic conditions .

Ethyl Linker Introduction : Alkylation or nucleophilic substitution to attach the ethyl spacer to the pyrazole moiety, often using agents like ethyl bromoacetate .

Urea Bridge Formation : Reaction of an isocyanate intermediate with the ethoxyphenyl amine group, using carbodiimide coupling reagents (e.g., DCC) in anhydrous solvents (e.g., DMF) .

Key Considerations : Optimize reaction temperatures (e.g., 60–80°C for urea formation) and purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Basic: Which analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., pyridin-3-yl vs. pyridin-2-yl) and urea linkage integrity .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₃H₂₅N₅O₂) .

- X-ray Crystallography : Resolve ambiguity in stereochemistry or hydrogen-bonding patterns (e.g., urea N-H···O interactions) .

Data Interpretation : Compare spectral data with structurally analogous compounds (e.g., pyrazole-urea derivatives in ).

Advanced: How can computational modeling predict the compound’s binding affinity to kinase targets?

Methodological Answer:

Target Identification : Use homology modeling to identify kinases (e.g., JAK2, EGFR) based on pyrazole-urea pharmacophores .

Docking Simulations : Tools like AutoDock Vina or Schrödinger Maestro to assess binding modes. Focus on hydrogen bonds between urea and kinase ATP-binding pockets .

MD Simulations : Validate stability of ligand-receptor complexes over 100-ns trajectories (e.g., RMSD < 2 Å) .

Validation : Cross-check with in vitro kinase inhibition assays (IC₅₀ values) .

Advanced: How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

Methodological Answer:

Assay Standardization :

- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) .

- Normalize data to protein content (Bradford assay) to mitigate variability .

Impurity Analysis : Quantify byproducts (e.g., unreacted pyrazole intermediates) via HPLC (C18 column, acetonitrile/water gradient) .

Structural Confirmation : Re-examine batch purity via ¹H NMR (e.g., δ 8.2–8.5 ppm for pyridin-3-yl protons) .

Advanced: What methodological strategies are used to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

Analog Synthesis :

- Vary substituents (e.g., replace ethoxyphenyl with fluorophenyl) to assess electronic effects .

- Modify the pyrazole’s 5-methyl group to bulkier tert-butyl for steric effect studies .

Biological Testing :

- Compare IC₅₀ values across analogs in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) .

3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent properties (logP, polarizability) with activity .

Advanced: How to evaluate pharmacokinetic properties (e.g., bioavailability) of this compound?

Methodological Answer:

In Vitro ADMET :

- Permeability : Caco-2 cell monolayer assay (Papp > 1 × 10⁻⁶ cm/s indicates oral absorption) .

- Metabolic Stability : Incubate with liver microsomes; quantify parent compound via LC-MS/MS .

In Vivo Studies :

- Intravenous vs. oral dosing in rodents to calculate bioavailability (AUC₀–24h ratios) .

Solubility Enhancement : Use co-solvents (e.g., PEG 400) or nanoformulation to improve aqueous solubility .

Advanced: What experimental approaches validate the compound’s mechanism of action in cancer models?

Methodological Answer:

Pathway Analysis :

- Western blotting to assess apoptosis markers (e.g., cleaved caspase-3) and kinase inhibition (e.g., p-STAT3) .

Gene Knockdown : siRNA silencing of putative targets (e.g., JAK2) to confirm on-target effects .

In Vivo Efficacy : Xenograft models (e.g., MDA-MB-231 tumors in nude mice) with dose-response studies (e.g., 25–100 mg/kg, oral) .

Advanced: How can contradictory data on metabolic stability be addressed?

Methodological Answer:

Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites (e.g., hydroxylation at the ethoxyphenyl group) .

Species Comparison : Test stability in human vs. rodent microsomes to identify interspecies differences .

Enzyme Inhibition : Screen for CYP450 inhibition (e.g., CYP3A4) to assess drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.